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Compound of Interest

Compound Name: (S)-Higenamine hydrobromide

Cat. No.: B15590675 Get Quote

(S)-Higenamine Hydrobromide: A
Comprehensive Technical Guide
CAS Number: 105990-27-0

(S)-Higenamine hydrobromide, also known as (S)-(-)-Norcoclaurine hydrobromide, is the

hydrobromide salt of the naturally occurring chiral benzylisoquinoline alkaloid, (S)-Higenamine.

[1][2] With a growing body of research, this compound has garnered significant interest from

the scientific community for its diverse pharmacological activities, primarily as a non-selective

β-adrenergic receptor agonist and an α1-adrenergic receptor antagonist. This technical guide

provides an in-depth overview of the chemical properties, biological activity, and relevant

experimental protocols for (S)-Higenamine hydrobromide, tailored for researchers, scientists,

and professionals in drug development.

Chemical Structure and Physicochemical Properties
(S)-Higenamine is characterized by a tetrahydroisoquinoline core with a chiral center at the C-1

position, substituted with a 4-hydroxybenzyl group. The molecule possesses two hydroxyl

groups on the isoquinoline ring at positions 6 and 7. The hydrobromide salt enhances its

solubility in polar solvents.[3]

Chemical Name: (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-

diol;hydrobromide Molecular Formula: C₁₆H₁₇NO₃·HBr Molecular Weight: 352.22 g/mol
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Below is a table summarizing the key physicochemical properties of (S)-Higenamine
hydrobromide.

Property Value Reference

CAS Number 105990-27-0 [1]

Molecular Formula C₁₆H₁₇NO₃·HBr [1]

Molecular Weight 352.22 g/mol [1]

Appearance Off-White to Beige Solid [4]

Purity >98% (HPLC) [2]

Solubility
Soluble in Chloroform,

Dichloromethane, DMSO
[4]

Storage
2-8°C, Protected from air and

light
[4]

Pharmacological Activity and Mechanism of Action
(S)-Higenamine hydrobromide exhibits a complex pharmacological profile, primarily

interacting with adrenergic receptors. It functions as a dual agonist for β1- and β2-adrenergic

receptors and has also been identified as an antagonist of α1-adrenergic receptors.

β-Adrenergic Receptor Agonism
(S)-Higenamine is a potent, non-selective agonist of both β1- and β2-adrenergic receptors.

This activity is responsible for its observed cardiotonic and bronchodilatory effects. As a β1-

agonist, it increases heart rate (positive chronotropy) and myocardial contractility (positive

inotropy). Its action on β2-receptors leads to the relaxation of smooth muscles, such as those

in the bronchi.

The primary signaling pathway initiated by β-adrenergic receptor activation is the canonical Gs

protein-coupled pathway.
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Canonical β-Adrenergic Receptor Signaling Pathway

Recent studies have also revealed that higenamine can induce β-arrestin-biased signaling

through the β2-adrenergic receptor. This pathway can lead to the phosphorylation of

extracellular signal-regulated kinase 1/2 (ERK1/2) and may contribute to its cardioprotective

effects.

α1-Adrenergic Receptor Antagonism
In addition to its β-agonist activity, higenamine has been shown to be a novel antagonist for α1-

adrenergic receptors. It competitively inhibits the binding of α1-agonists, leading to vasodilation

and a potential hypotensive effect. The affinities (pKi) of higenamine for the cloned α1A-, α1B-,

and α1D-adrenergic receptors are 6.57, 6.48, and 6.35, respectively, indicating no significant

selectivity for the three subtypes.[5]

Quantitative Pharmacological Data
The following table summarizes key quantitative data related to the pharmacological activity of

higenamine.
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Parameter
Receptor/Syst
em

Value Species Reference

pKi
α1A-Adrenergic

Receptor
6.57 - [5]

pKi
α1B-Adrenergic

Receptor
6.48 - [5]

pKi
α1D-Adrenergic

Receptor
6.35 - [5]

pA₂
α1-Adrenergic

Receptor
6.86 ± 0.29 Rat [5]

Terminal Half-life

(t½)

Intravenous

Bolus
22 min Rabbit [6]

Absolute

Bioavailability

Oral

Administration
~20-22% Rabbit [6]

Plasma Protein

Binding

Intravenous

Infusion
54.8% Rabbit [6]

Experimental Protocols
Enantioselective Synthesis of (S)-(-)-Higenamine
A detailed enantioselective synthesis of (S)-(-)-higenamine has been reported, with a key step

involving the asymmetric hydrogenation of a dihydroisoquinoline intermediate.

Workflow for the Enantioselective Synthesis:
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Starting Materials:
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Pictet-Spengler Condensation

Dihydroisoquinoline Intermediate

Enantioselective Hydrogenation
(Chiral Catalyst)

Protected (S)-Higenamine

Deprotection

(S)-(-)-Higenamine

Salt Formation with HBr

(S)-Higenamine Hydrobromide

Click to download full resolution via product page

Enantioselective Synthesis Workflow
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A detailed experimental protocol for a similar synthesis is described in the literature, which can

be adapted for the synthesis of (S)-(-)-higenamine.[4] The process generally involves the

condensation of a dopamine derivative with a 4-hydroxyphenylacetaldehyde derivative to form

a dihydroisoquinoline, followed by asymmetric hydrogenation using a chiral catalyst to establish

the desired stereochemistry at the C-1 position. The final steps involve the removal of any

protecting groups and salt formation with hydrobromic acid.

Radioligand Binding Assay for α1-Adrenergic Receptors
The following is a generalized protocol for a radioligand binding assay to determine the affinity

of (S)-Higenamine hydrobromide for α1-adrenergic receptors, based on the methodology

described for higenamine.[5]

Materials:

HEK293A cells transfected with α1A-, α1B-, or α1D-adrenergic receptors

Membrane preparation buffer (e.g., Tris-HCl with MgCl₂)

Radioligand: [³H]-prazosin

Non-specific binding control: Phentolamine

(S)-Higenamine hydrobromide solutions of varying concentrations

Scintillation cocktail and scintillation counter

Procedure:

Membrane Preparation: Culture and harvest the transfected HEK293A cells. Homogenize

the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the

membrane pellet in the assay buffer.

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [³H]-prazosin,

and either buffer (for total binding), a high concentration of phentolamine (for non-specific

binding), or varying concentrations of (S)-Higenamine hydrobromide.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to

allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate

the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound

radioligand.

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure

the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the specific binding as a function of the (S)-Higenamine hydrobromide
concentration and use non-linear regression analysis to determine the IC₅₀ value. Convert

the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion
(S)-Higenamine hydrobromide is a pharmacologically active compound with a dual mode of

action on the adrenergic system. Its ability to act as both a β-adrenergic agonist and an α1-

adrenergic antagonist makes it a compound of significant interest for further research and

potential therapeutic applications. The information and protocols provided in this technical

guide offer a solid foundation for scientists and researchers to explore the full potential of this

intriguing natural product derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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